2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid
Overview
Description
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C13H17NO5S and a molecular weight of 299.34 g/mol . It is known for its unique structure, which includes a benzoic acid core substituted with a methyl group and a sulfamoyl group linked to an oxolan-2-ylmethyl moiety . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid typically involves the reaction of 2-methyl-5-aminobenzoic acid with oxolan-2-ylmethyl sulfonyl chloride under basic conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the benzoic acid reacts with the sulfonyl chloride to form the sulfamoyl linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity . The oxolan-2-ylmethyl moiety may enhance the compound’s binding affinity and specificity for its targets . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-sulfamoyl-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid .
- 2-Methyl-5-[(tetrahydro-2-furanylmethyl)amino]sulfonylbenzoic acid .
Uniqueness
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is unique due to its specific combination of a benzoic acid core with a sulfamoyl group and an oxolan-2-ylmethyl moiety. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHFMNKPQILWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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